2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves multiple steps. One common route starts with the preparation of the dihydrobenzo dioxin ring, followed by the introduction of the pyrazole moiety. The final step involves the acylation of the pyrazole ring to introduce the acetic acid group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
Uniqueness
What sets 2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid apart from similar compounds is its unique combination of the dihydrobenzo dioxin ring and the pyrazole moiety. This structure imparts specific chemical and biological properties that can be leveraged for various applications .
Properties
Molecular Formula |
C15H16N2O4 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O4/c1-9-12(8-15(18)19)10(2)17(16-9)11-3-4-13-14(7-11)21-6-5-20-13/h3-4,7H,5-6,8H2,1-2H3,(H,18,19) |
InChI Key |
UBIQXBWELZPXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC3=C(C=C2)OCCO3)C)CC(=O)O |
Origin of Product |
United States |
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